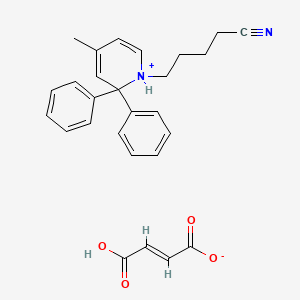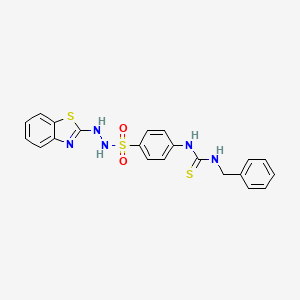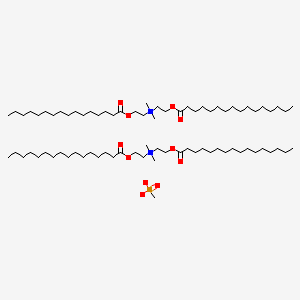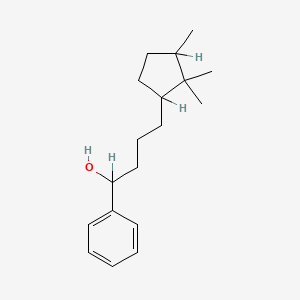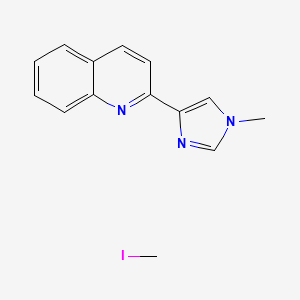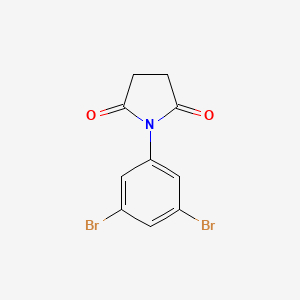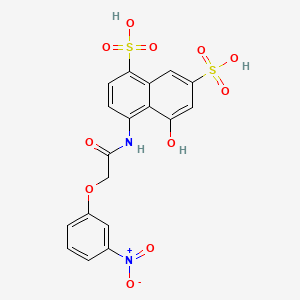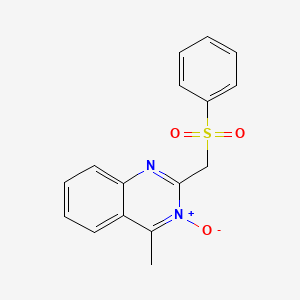
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Méthyl-3-oxyde-2,3-dihydro-2-quinazolinyl)méthyl phényl sulfone est un composé organique complexe qui appartient à la classe des dérivés de la quinazoline.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (4-méthyl-3-oxyde-2,3-dihydro-2-quinazolinyl)méthyl phényl sulfone implique généralement la réaction de l'anthranilamide avec divers aldéhydes ou cétones sous reflux en présence d'un catalyseur. Une méthode courante utilise un catalyseur acide de Lewis hétérogène, tel que le BF3 supporté sur de la poly(4-vinylpyridine) réticulée, pour favoriser la réaction . La réaction est effectuée dans l'éthanol sous reflux, conduisant à des rendements bons à élevés du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des approches de chimie verte, telles que la synthèse assistée par micro-ondes, peuvent être utilisées pour réduire l'impact environnemental du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
(4-Méthyl-3-oxyde-2,3-dihydro-2-quinazolinyl)méthyl phényl sulfone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes de quinazoline.
Réduction : Les réactions de réduction peuvent convertir le groupe N-oxyde en quinazoline mère.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfone.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution en milieu basique.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinazoline, qui peuvent présenter des activités biologiques différentes en fonction des substituants introduits au cours des réactions .
Applications de recherche scientifique
(4-Méthyl-3-oxyde-2,3-dihydro-2-quinazolinyl)méthyl phényl sulfone a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif de la synthèse de dérivés de la quinazoline plus complexes.
Biologie : Le composé a été étudié pour son potentiel d'inhibiteur enzymatique et ses interactions avec diverses cibles biologiques.
Médecine : Les dérivés de la quinazoline, y compris ce composé, se sont avérés prometteurs en tant qu'agents anticancéreux, antiviraux et antibactériens.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu'une stabilité thermique ou une conductivité améliorées
Mécanisme d'action
Le mécanisme d'action du (4-méthyl-3-oxyde-2,3-dihydro-2-quinazolinyl)méthyl phényl sulfone implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le composé peut également interagir avec les voies cellulaires impliquées dans la prolifération cellulaire et l'apoptose, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Quinazoline derivatives, including this compound, have shown promise as anticancer, antiviral, and antibacterial agents.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mécanisme D'action
The mechanism of action of (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-Chlorophényl)-4-(3,4-diméthoxy-phényl)-6-méthoxy-3-méthylquinoléine
- Méthyl 2-((3-(3-méthoxyphényl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acétate
Unicité
Comparé à des composés similaires, le (4-méthyl-3-oxyde-2,3-dihydro-2-quinazolinyl)méthyl phényl sulfone se distingue par sa combinaison unique de motifs quinazoline et sulfone. Cette combinaison confère des propriétés chimiques et biologiques distinctes, telles qu'une stabilité accrue et des interactions spécifiques avec les cibles biologiques, qui peuvent être exploitées dans diverses applications.
Propriétés
Numéro CAS |
6965-84-0 |
|---|---|
Formule moléculaire |
C16H14N2O3S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-(benzenesulfonylmethyl)-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C16H14N2O3S/c1-12-14-9-5-6-10-15(14)17-16(18(12)19)11-22(20,21)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clé InChI |
CCBXWSJHDIHWKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C(=NC2=CC=CC=C12)CS(=O)(=O)C3=CC=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


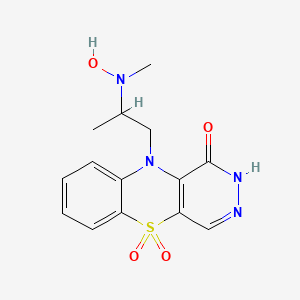
![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)
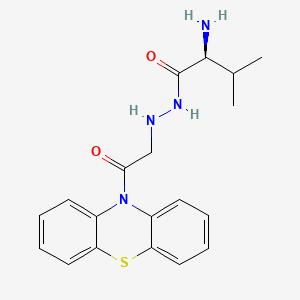
![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
